molecular formula C13H19N3O B1517985 3-Amino-4-(3-methyl-1-piperidinyl)benzamide CAS No. 915920-42-2

3-Amino-4-(3-methyl-1-piperidinyl)benzamide

Cat. No. B1517985
M. Wt: 233.31 g/mol
InChI Key: RCECLIJCWZSIRW-UHFFFAOYSA-N
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Description

“3-Amino-4-(3-methyl-1-piperidinyl)benzamide” is a chemical compound . It is a crucial building block of many drug candidates .


Synthesis Analysis

The synthesis of “3-Amino-4-(3-methyl-1-piperidinyl)benzamide” can be achieved through the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The reaction rate constants, activation energies, and pre-exponential factors were acquired by kinetics study in a microflow system .


Molecular Structure Analysis

The linear formula of “3-Amino-4-(3-methyl-1-piperidinyl)benzamide” is C13 H19 N3 O . The molecular weight is 233.31 .


Chemical Reactions Analysis

The selective monoacylation process of “3-Amino-4-(3-methyl-1-piperidinyl)benzamide” is relatively complicated due to the two amine groups in 4-methylbenzene-1,3-diamine being in different chemical environments .


Physical And Chemical Properties Analysis

“3-Amino-4-(3-methyl-1-piperidinyl)benzamide” is a solid at room temperature . .

Scientific Research Applications

Field: Organic Chemistry

  • Application : “3-Amino-4-(3-methyl-1-piperidinyl)benzamide” is a chemical compound with the CAS Number: 915920-42-2 and a molecular weight of 233.31 . It is used in various chemical reactions in organic chemistry .
  • Method of Application : This compound is typically used in its solid form at room temperature . The specific procedures for its use would depend on the particular chemical reaction being conducted.
  • Results : The outcomes of using this compound would vary based on the specific reaction it is used in. Unfortunately, I couldn’t find specific quantitative data or statistical analyses related to its use .

Field: Medicinal Chemistry

  • Application : Benzamide compounds, which include “3-Amino-4-(3-methyl-1-piperidinyl)benzamide”, have been widely used in medical, industrial, biological and potential drug industries . They have shown potential in the treatment of cancer, hypercholesterolemia, and as anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory agents .
  • Method of Application : These compounds are synthesized from benzoic acid or acetoxy-methylbenzoic acid and amine derivatives . The products are purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .
  • Results : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity . The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria .

Field: Drug Design and Synthesis

  • Application : Piperidine derivatives, including “3-Amino-4-(3-methyl-1-piperidinyl)benzamide”, are important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry .
  • Method of Application : These compounds are synthesized using various intra- and intermolecular reactions . The specific procedures would depend on the particular drug being synthesized .
  • Results : More than 7000 piperidine-related papers were published during the last five years, indicating the significance of these compounds in drug design and synthesis .

Field: Leukemia Treatment

  • Application : Imatinib, a therapeutic agent used to treat leukemia, has been structurally characterized only in the form of its piperazin-1-ium salt . “3-Amino-4-(3-methyl-1-piperidinyl)benzamide” could potentially be used in the synthesis of such compounds .
  • Method of Application : The specific procedures for its use would depend on the particular synthesis process .
  • Results : The outcomes of using this compound would vary based on the specific reaction it is used in .

Field: Chemical Synthesis

  • Application : “3-Amino-4-(3-methyl-1-piperidinyl)benzamide” is used as a building block in chemical synthesis . It is often used in the synthesis of various organic compounds .
  • Method of Application : The specific procedures for its use would depend on the particular synthesis process .
  • Results : The outcomes of using this compound would vary based on the specific reaction it is used in .

Field: Pharmacological Applications

  • Application : Piperidine derivatives, including “3-Amino-4-(3-methyl-1-piperidinyl)benzamide”, have been used in the discovery and biological evaluation of potential drugs .
  • Method of Application : These compounds are synthesized using various intra- and intermolecular reactions . The specific procedures would depend on the particular drug being synthesized .
  • Results : More than 7000 piperidine-related papers were published during the last five years, indicating the significance of these compounds in drug design and synthesis .

Safety And Hazards

The compound is harmful if inhaled, swallowed, or in contact with skin . It is advised to use personal protective equipment as required and to wash face, hands, and any exposed skin thoroughly after handling .

properties

IUPAC Name

3-amino-4-(3-methylpiperidin-1-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-9-3-2-6-16(8-9)12-5-4-10(13(15)17)7-11(12)14/h4-5,7,9H,2-3,6,8,14H2,1H3,(H2,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCECLIJCWZSIRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=C(C=C(C=C2)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80656049
Record name 3-Amino-4-(3-methylpiperidin-1-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-(3-methyl-1-piperidinyl)benzamide

CAS RN

915920-42-2
Record name 3-Amino-4-(3-methylpiperidin-1-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-4-(3-methyl-1-piperidinyl)benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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